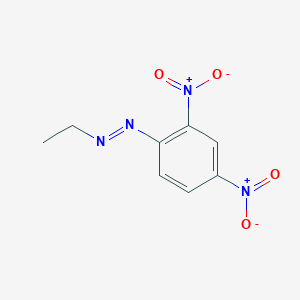
(4beta)-23-Hydroxyolean-12-ene-3,22-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4beta)-23-Hydroxyolean-12-ene-3,22-dione is a naturally occurring triterpenoid compound. Triterpenoids are a class of chemical compounds composed of three terpene units, which are often found in plants and have various biological activities. This compound is known for its potential therapeutic properties, including anti-inflammatory and anticancer effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4beta)-23-Hydroxyolean-12-ene-3,22-dione typically involves multiple steps, starting from simpler triterpenoid precursors. One common method involves the oxidation of oleanolic acid derivatives to introduce the keto groups at positions 3 and 22. The reaction conditions often include the use of oxidizing agents such as chromium trioxide or pyridinium chlorochromate in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve large-scale extraction from plant sources rich in triterpenoids, followed by purification and chemical modification to achieve the desired structure. Techniques such as column chromatography and recrystallization are commonly used to purify the compound.
Analyse Des Réactions Chimiques
Types of Reactions
(4beta)-23-Hydroxyolean-12-ene-3,22-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, altering the compound’s properties.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with others, potentially enhancing its biological activity.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, pyridinium chlorochromate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, ethanol, methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional keto or hydroxyl groups, while reduction may produce dihydroxy derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a starting material for the synthesis of more complex triterpenoid derivatives.
Biology: Investigated for its role in modulating biological pathways and its potential as a bioactive compound.
Medicine: Explored for its anti-inflammatory, anticancer, and hepatoprotective properties. Studies have shown that it can inhibit the growth of cancer cells and reduce inflammation in various models.
Mécanisme D'action
The mechanism of action of (4beta)-23-Hydroxyolean-12-ene-3,22-dione involves its interaction with various molecular targets and pathways:
Anti-inflammatory: The compound inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase and lipoxygenase, reducing inflammation.
Anticancer: It induces apoptosis (programmed cell death) in cancer cells by activating caspases and other apoptotic pathways. It also inhibits cell proliferation by interfering with cell cycle progression.
Hepatoprotective: The compound protects liver cells from damage by reducing oxidative stress and enhancing the activity of antioxidant enzymes.
Comparaison Avec Des Composés Similaires
(4beta)-23-Hydroxyolean-12-ene-3,22-dione can be compared with other similar triterpenoid compounds, such as:
Oleanolic Acid: A precursor to this compound, known for its hepatoprotective and anti-inflammatory properties.
Ursolic Acid: Another triterpenoid with similar biological activities, including anticancer and anti-inflammatory effects.
Betulinic Acid: A triterpenoid with potent anticancer properties, particularly against melanoma cells.
The uniqueness of this compound lies in its specific structure, which imparts distinct biological activities and potential therapeutic applications.
Propriétés
Formule moléculaire |
C30H46O3 |
|---|---|
Poids moléculaire |
454.7 g/mol |
Nom IUPAC |
(4S,6aR,6bS,8aR,14bR)-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,4a,5,6,7,8,10,12,12a,14,14a-dodecahydropicene-3,9-dione |
InChI |
InChI=1S/C30H46O3/c1-25(2)16-20-19-8-9-22-27(4)12-11-23(32)28(5,18-31)21(27)10-13-30(22,7)29(19,6)15-14-26(20,3)24(33)17-25/h8,20-22,31H,9-18H2,1-7H3/t20?,21?,22?,26-,27+,28-,29-,30-/m1/s1 |
Clé InChI |
AKFPPARWAOGYCP-HOONMLMCSA-N |
SMILES isomérique |
C[C@]12CCC(=O)[C@](C1CC[C@@]3(C2CC=C4[C@]3(CC[C@@]5(C4CC(CC5=O)(C)C)C)C)C)(C)CO |
SMILES canonique |
CC1(CC2C3=CCC4C5(CCC(=O)C(C5CCC4(C3(CCC2(C(=O)C1)C)C)C)(C)CO)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


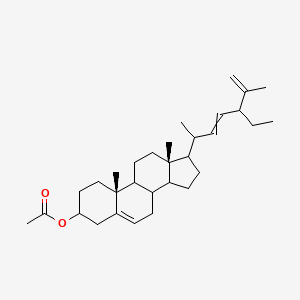
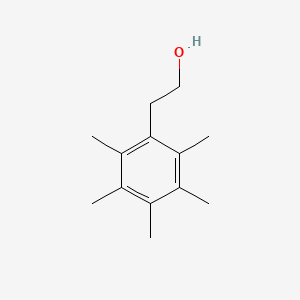
![1-[4-(2-Chloroethyl)phenyl]sulfonyl-2,3-dihydroindole](/img/structure/B12435067.png)
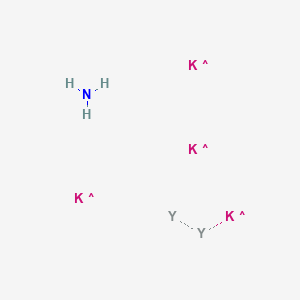




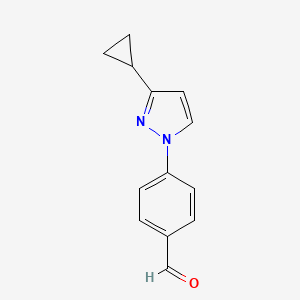

![2-[[6-[[(9R,13R,14S)-17-[5-[4,5-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4-dihydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12435117.png)
![1-{4-[3-Methyl-4-(propan-2-yl)phenoxy]phenyl}ethan-1-one](/img/structure/B12435129.png)

